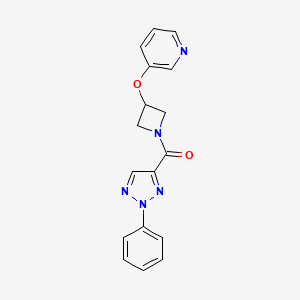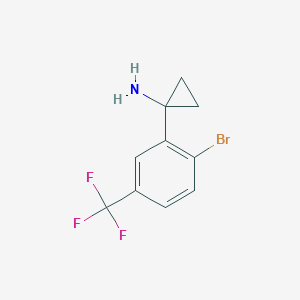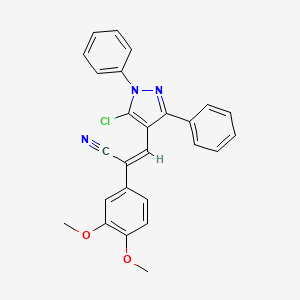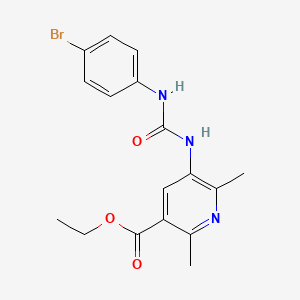
3-(Pyridin-2-yl)benzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyridin-2-yl)benzyl alcohol is a chemical compound that is used in various scientific and industrial applications . It contains an extended polycyclic nitrogen-rich moiety, which is strongly rigidified by π–π stacking interactions and short C–H⋯N hydrogen bonds .
Synthesis Analysis
The synthesis of compounds similar to 3-(Pyridin-2-yl)benzyl alcohol has been reported in the literature. For instance, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from a-bromoketones and 2-aminopyridine under different reaction conditions . Another study reported the synthesis of 2-(pyridin-2-yl) pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of 3-(Pyridin-2-yl)benzyl alcohol is characterized by an extended polycyclic nitrogen-rich moiety and a fragment having partial conformational freedom . The molecule is planar with the dihedral angle between the planes of the aromatic ring and the side chain being small .Chemical Reactions Analysis
The chemical reactions involving 3-(Pyridin-2-yl)benzyl alcohol are complex and can involve multiple pathways. For example, pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .Applications De Recherche Scientifique
Anti-Fibrosis Activity
The study by Gu et al investigated novel 2-(pyridin-2-yl) pyrimidine derivatives for their anti-fibrotic potential. These compounds were synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6). Notably, some of these derivatives exhibited better anti-fibrosis activity than existing drugs like Pirfenidone. Specifically, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated promising IC50 values. Additionally, they effectively inhibited collagen expression and hydroxyproline content, suggesting their potential as novel anti-fibrotic agents.
Antimicrobial Properties
While not directly studied for benzyl 2-(pyridin-2-yl)ethanol, pyrimidine derivatives (to which this compound belongs) are known for their antimicrobial activity . Researchers have explored pyrimidines as potential agents against bacterial, fungal, and viral infections. Further investigations could reveal the specific antimicrobial effects of this compound.
Antitumor Potential
Pyrimidine-based compounds have also shown antitumor properties . Although direct evidence for benzyl 2-(pyridin-2-yl)ethanol is lacking, its structural similarity to other pyrimidines warrants investigation into its potential as an antitumor agent.
Chemical Biology and Medicinal Chemistry
The pyrimidine moiety serves as a privileged structure in medicinal chemistry . Researchers often use it as a core scaffold to design libraries of novel heterocyclic compounds with diverse biological activities. Benzyl 2-(pyridin-2-yl)ethanol could be a valuable addition to such libraries.
Propriétés
IUPAC Name |
(3-pyridin-2-ylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13-12/h1-8,14H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFYDNFQSBMAMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC(=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-2-yl)benzyl alcohol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-Amino-4,6-bis(trifluoromethyl)phenyl]-1-ethanone](/img/structure/B2694486.png)


![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-en-1-one](/img/structure/B2694491.png)



![3-(4-nitrophenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2694498.png)
![1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride](/img/structure/B2694499.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2694500.png)
![5-{1-[(3-Chloro-4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2694503.png)

![N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2694507.png)